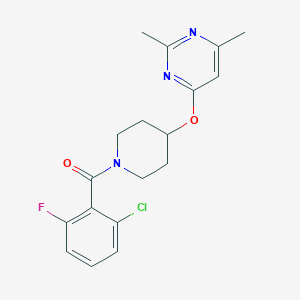

(2-Chloro-6-fluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone

Description

This compound features a piperidin-1-yl methanone core linked to a 2-chloro-6-fluorophenyl group and a 2,6-dimethylpyrimidin-4-yloxy substituent. The chloro and fluoro substituents on the phenyl ring may enhance electron-withdrawing effects, while the dimethylpyrimidine group could influence steric and electronic interactions in binding pockets .

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN3O2/c1-11-10-16(22-12(2)21-11)25-13-6-8-23(9-7-13)18(24)17-14(19)4-3-5-15(17)20/h3-5,10,13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMUGAHQDGZLFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (2-Chloro-6-fluorophenyl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone , with the CAS number 2034474-77-4, is a novel chemical entity that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 349.8 g/mol. The structure includes a chloro and fluorine substituent on the phenyl ring, which is known to influence biological activity.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against HIV-1. Specifically, it has shown potent activity in inhibiting HIV-1 replication in vitro. The 2-chloro-6-fluoro substitution appears to enhance its antiviral properties by improving binding affinity to the viral reverse transcriptase enzyme. In assays, compounds with these substitutions demonstrated up to picomolar activity against wild-type HIV-1 and were effective against various clinically relevant mutants .

The proposed mechanism of action for this compound involves interference with viral replication processes and possibly modulation of cellular pathways involved in inflammation and immune response. The presence of the piperidine moiety may contribute to its ability to cross biological membranes effectively, enhancing its bioavailability and therapeutic potential.

Case Studies

- HIV Inhibition : A study comparing various 2-chloro-6-fluorobenzyl derivatives demonstrated that those with additional substitutions at the C5 position exhibited superior inhibitory activity against HIV-1 compared to their non-substituted counterparts .

- Antimicrobial Screening : In a broader screening of pyrimidine derivatives, compounds structurally related to this compound were evaluated for their minimum inhibitory concentrations (MICs). Results indicated promising antimicrobial activity, suggesting that further exploration into this compound could yield valuable insights into its therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.8 g/mol |

| CAS Number | 2034474-77-4 |

| Antiviral Activity | Potent against HIV-1 |

| Antimicrobial Activity | Moderate to good (related compounds) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to analogs with piperidinyl methanone scaffolds and heterocyclic substituents. A key example from EP 1 808 168 B1 () is: (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

Key structural differences :

- Aromatic ring: The target compound uses a 2-chloro-6-fluorophenyl group, whereas the patent analog employs a 2-chloro-pyridin-4-yl group.

- Heterocyclic substituent : The target’s 2,6-dimethylpyrimidin-4-yloxy group contrasts with the patent compound’s pyrazolo-pyrimidinyloxy group. The latter includes a methanesulfonylphenyl moiety, which may enhance solubility or receptor affinity via sulfonyl interactions.

Table 1: Structural Comparison

| Feature | Target Compound | Patent Compound (EP 1 808 168 B1) |

|---|---|---|

| Aromatic Ring | 2-Chloro-6-fluorophenyl | 2-Chloro-pyridin-4-yl |

| Heterocyclic Substituent | 2,6-Dimethylpyrimidin-4-yloxy | Pyrazolo[3,4-d]pyrimidin-4-yloxy |

| Additional Groups | None | 4-Methanesulfonylphenyl |

| Potential Impact | Lipophilicity (methyl), halogen effects | Enhanced solubility (sulfonyl), π-stacking (pyrazole) |

Chemoinformatic Similarity Analysis

Similarity coefficients, such as the Tanimoto coefficient, quantify structural overlap between binary fingerprints (e.g., presence/absence of functional groups). Based on , the target compound and the patent analog share moderate similarity due to their piperidinyl methanone backbone and chloro-substituted aromatic rings. However, differences in heterocyclic substituents and sulfonyl groups reduce the coefficient.

Table 2: Hypothetical Similarity Scores

| Coefficient | Target vs. Patent Compound | Interpretation |

|---|---|---|

| Tanimoto | ~0.65 | Moderate overlap; divergent substituents |

| Dice | ~0.72 | Higher weight on shared features |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.